2,3,4-Trihydroxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

UV Filter and Environmental Analysis:

- UV Filter: 2,3,4-Trihydroxybenzophenone possesses UV-absorbing properties, making it a potential candidate for use in sunscreens and other UV-protective materials. Research suggests its effectiveness in absorbing UV radiation, particularly UVB rays [].

- Environmental Analysis: Due to its presence in various environmental samples, such as seawater, 2,3,4-Trihydroxybenzophenone serves as a marker for investigating the sources and fate of organic contaminants in the environment. Studies have employed analytical techniques like dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry (GC-MS) to quantify its presence in environmental samples [].

Biological Activities:

- Quorum Sensing Inhibition: This compound exhibits the ability to disrupt the communication pathways utilized by certain bacteria, known as quorum sensing. This process allows bacteria to coordinate group behaviors like biofilm formation and virulence. Studies have explored the potential of 2,3,4-Trihydroxybenzophenone as an anti-infective agent by targeting this communication system [].

- Tyrosinase Inhibition: 2,3,4-Trihydroxybenzophenone demonstrates inhibitory activity against the enzyme tyrosinase, which plays a crucial role in melanin production. This finding suggests its potential application in the development of skin lightening agents [].

Other Research Areas:

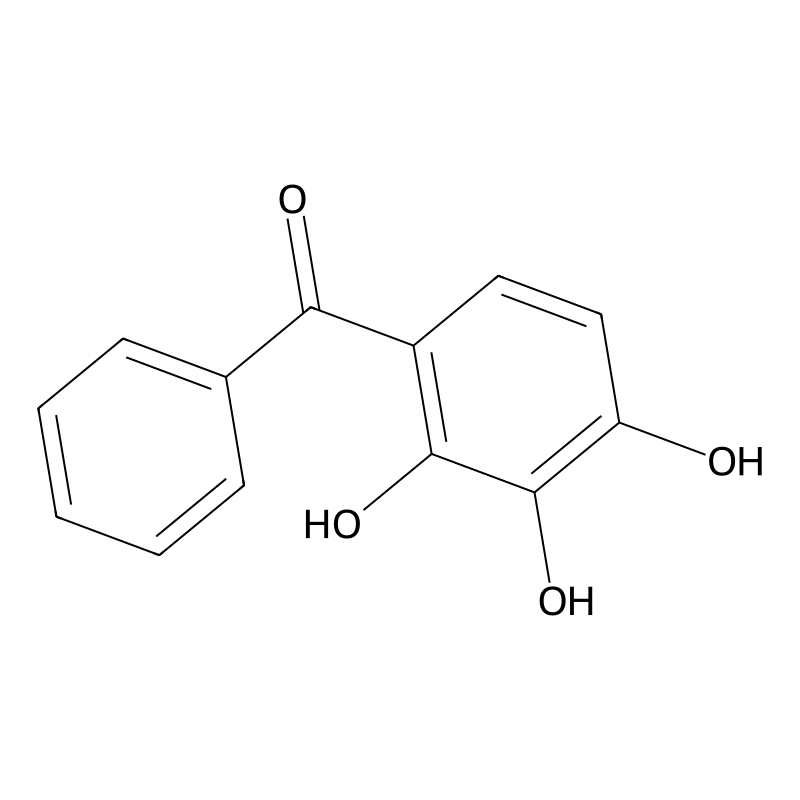

2,3,4-Trihydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₄. It features three hydroxyl groups located at the 2, 3, and 4 positions of the benzophenone structure, which consists of two phenolic rings connected by a carbonyl group. This compound is notable for its potential applications in various fields, including materials science and environmental chemistry.

- Oxidative Coupling: The compound can undergo oxidative coupling reactions, where it reacts with oxidizing agents to form dimers or oligomers. This reaction is facilitated by ferricyanide oxidation, leading to complex products that may have unique properties .

- Degradation Processes: Under UV-chlorine treatment, 2,3,4-trihydroxybenzophenone can be degraded into various transformation products. The chlorine acts as a precursor for its transformation during disinfection processes .

- Reducing Agent: It has been utilized as a reducing agent in the synthesis of nanoparticles, such as gold nanoparticles, showcasing its versatility in organic synthesis .

The biological activity of 2,3,4-trihydroxybenzophenone includes:

- Toxicity: The compound has been associated with skin sensitization and serious eye damage, indicating potential hazards in exposure scenarios .

- Antioxidant Properties: Some studies suggest that phenolic compounds like 2,3,4-trihydroxybenzophenone can exhibit antioxidant activities due to their ability to scavenge free radicals.

Several methods for synthesizing 2,3,4-trihydroxybenzophenone have been reported:

- Catalytic Synthesis: A method using pyrogallol as a starting material has been developed. This approach allows for efficient production through catalytic processes .

- Electrophotographic Photosensitive Member Manufacturing: It is also synthesized for use in electrophotographic applications involving styrene acrylic resins .

The applications of 2,3,4-trihydroxybenzophenone are diverse:

- Photoprotective Agents: It is used in sunscreens and other cosmetic formulations due to its ability to absorb UV radiation.

- Materials Science: The compound serves as a component in positive photoresists for high-resolution imaging processes in semiconductor manufacturing .

- Environmental Chemistry: Its degradation pathways are studied to understand the environmental impact of phenolic compounds.

Research on interaction studies involving 2,3,4-trihydroxybenzophenone includes:

- Transformation Pathways: Studies have shown how this compound interacts with chlorine during disinfection processes, leading to various transformation products and assessing their toxicity .

- Mechanistic Insights: Investigations into its oxidative coupling mechanisms provide insights into how it behaves under different chemical conditions .

Several compounds share structural similarities with 2,3,4-trihydroxybenzophenone. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Hydroxybenzophenone | One hydroxyl group | Less hydrophilic than 2,3,4-trihydroxy variant |

| Benzophenone | No hydroxyl groups | Lacks the antioxidant properties of trihydroxy form |

| 2-Hydroxybenzophenone | One hydroxyl group at position 2 | Limited UV absorption compared to trihydroxy form |

| 4-Hydroxybenzophenone | One hydroxyl group at position 4 | Different photostability characteristics |

The uniqueness of 2,3,4-trihydroxybenzophenone lies in its multiple hydroxyl groups that enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant